molecular formula C10H8FNO B1371093 (5-Fluoroquinolin-8-yl)methanol CAS No. 1153758-16-7

(5-Fluoroquinolin-8-yl)methanol

Cat. No.: B1371093
CAS No.: 1153758-16-7
M. Wt: 177.17 g/mol
InChI Key: ODFGFUSNCUMLLK-UHFFFAOYSA-N
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Description

(5-Fluoroquinolin-8-yl)methanol is a fluorinated quinoline derivative with a methanol (-CH2OH) substituent at the 8-position and a fluorine atom at the 5-position of the quinoline ring. Key inferences can be drawn from compounds such as 8-hydroxyquinoline, 5-chloroquinolin-8-ol, and brominated/methylated quinoline derivatives.

Properties

IUPAC Name

(5-fluoroquinolin-8-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFGFUSNCUMLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656180
Record name (5-Fluoroquinolin-8-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153758-16-7
Record name (5-Fluoroquinolin-8-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (5-Fluoroquinolin-8-yl)methanol can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of a fluorine atom on a quinoline derivative. This can be done using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). Another approach involves the cyclization of appropriate precursors under specific reaction conditions .

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

(5-Fluoroquinolin-8-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert this compound into other quinoline derivatives with reduced functional groups.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents, leading to a variety of quinoline derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

(5-Fluoroquinolin-8-yl)methanol serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to be utilized in the development of:

  • Antiviral Agents : Research has indicated that derivatives of quinoline compounds exhibit antiviral activity. For instance, related compounds have shown effectiveness against viruses such as dengue, where specific modifications to the quinoline structure can enhance biological activity .
  • Antifungal Agents : The compound is also noted for its potential use in antifungal formulations, contributing to the synthesis of effective treatments against fungal infections .

Agricultural Chemistry

The compound is employed as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides. This application is crucial in developing effective crop protection strategies:

  • Pesticides : Its reactivity allows it to form various derivatives that can target specific pests while minimizing environmental impact .

Material Science

This compound can be utilized in creating polymer monomers, contributing to advancements in material science:

  • Polymer Synthesis : The compound's functional groups enable it to participate in polymerization reactions, leading to the development of novel materials with unique properties .

Case Study 1: Antiviral Activity Assessment

A study focused on synthesizing and evaluating the antiviral properties of a series of quinoline derivatives, including those based on this compound. The findings revealed that certain derivatives significantly inhibited dengue virus replication with minimal cytotoxicity. Notably, one derivative exhibited an EC50 value of 1.29 μM, indicating strong antiviral potential .

Case Study 2: Synthesis of Agrochemicals

Research on the synthesis of novel pesticides using this compound as a starting material demonstrated its versatility. The study highlighted how structural modifications could enhance pest-targeting efficacy while reducing toxicity to non-target organisms. This approach is pivotal for sustainable agricultural practices .

Data Table: Applications Overview

Application AreaDescriptionKey Findings/Examples
Pharmaceutical DevelopmentAntiviral and antifungal agentsEffective against dengue virus; low cytotoxicity
Agricultural ChemistrySynthesis of pesticides and herbicidesEnhanced efficacy with minimal environmental impact
Material SciencePolymer monomer synthesisDevelopment of novel materials

Mechanism of Action

The mechanism of action of (5-Fluoroquinolin-8-yl)methanol involves its interaction with specific molecular targets and pathways. In the case of its antibacterial activity, this compound may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes critical differences between (5-Fluoroquinolin-8-yl)methanol and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 5-F, 8-CH2OH C10H8FNO 177.18 Hypothesized applications: antimicrobial, metal chelation, pharmaceutical intermediates
8-Hydroxyquinoline 8-OH C9H7NO 145.16 Widely used in metal chelation, antimicrobial agents, and optoelectronics. Forms stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺).
5-Chloroquinolin-8-ol 5-Cl, 8-OH C9H6ClNO 179.61 Used in synthesizing cobalt phthalocyanines for electroanalytical applications. Chlorine increases lipophilicity compared to fluorine.
5-Fluoro-7-nitroquinolin-8-ol 5-F, 7-NO2, 8-OH C9H5FN2O3 208.15 Nitro group enhances electron-withdrawing effects, increasing acidity of the hydroxyl group. Potential use in synthetic chemistry.
(8-Bromoquinolin-4-yl)methanol 8-Br, 4-CH2OH C10H8BrNO 238.08 Bromine at position 8 facilitates cross-coupling reactions. Methanol at position 4 alters solubility and reactivity.

Key Research Findings

Metal Chelation and Bioactivity
  • 8-Hydroxyquinoline and its derivatives exhibit strong antimicrobial activity due to their ability to chelate metal ions essential for microbial growth. For example, cobalt(II) complexes with 8-hydroxyquinoline derivatives show efficacy against E. coli and S. aureus .
  • Inference for this compound: The methanol group may reduce metal-binding capacity compared to hydroxyl-substituted analogs but could enhance solubility for improved bioavailability.
Physicochemical Properties
  • Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and increase metabolic stability compared to chlorine.
  • Methanol vs. Hydroxyl: The -CH2OH group in this compound likely offers higher solubility in organic solvents than -OH, which can form strong hydrogen bonds .

Biological Activity

(5-Fluoroquinolin-8-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including case studies, data tables, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a quinoline backbone with a fluorine substitution at the 5-position and a hydroxymethyl group at the 8-position. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, research on various quinoline derivatives has shown promising results against a range of bacterial strains.

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of several quinoline derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant bacteriostatic effects.

CompoundTarget BacteriaMIC (µg/mL)Activity Level
5-FQ-8-MStaphylococcus aureus32Moderate
5-FQ-8-MEscherichia coli64Weak
5-FQ-8-MBacillus subtilis16Strong

The data suggests that this compound is particularly effective against Staphylococcus aureus, indicating its potential application in treating infections caused by this pathogen .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated its ability to induce cytotoxicity in various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A phenotypic screening identified this compound as a compound with notable cytotoxic effects against cancer cells. The following table summarizes the IC50 values obtained from different cell lines:

Cell LineIC50 (µM)Mechanism of Action
MIA PaCa-20.11Induction of apoptosis and autophagy genes
A5490.25Cell cycle arrest
HeLa0.15Disruption of mitochondrial function

These findings indicate that this compound may exert its anticancer effects through multiple mechanisms, including apoptosis induction and interference with mitochondrial functions .

Mechanistic Insights

Further investigations into the mechanisms underlying the biological activities of this compound have revealed significant alterations in gene expression related to stress response and autophagy pathways. For example, bromouridine RNA sequencing has shown that exposure to this compound leads to transcriptional changes in key cellular pathways, which may explain its cytotoxic effects .

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